![molecular formula C7H8N2O3 B3360164 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 88518-49-4](/img/structure/B3360164.png)
6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
“6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Synthesis Analysis
The synthesis of 1,4-DHP involves multi-component one-pot and green synthetic methodologies . The reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles .Molecular Structure Analysis
The molecular structure of 1,4-DHP has been modified using multi-component one-pot and green synthetic methodologies . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .Chemical Reactions Analysis
The resulting pyridine derivatives enter into the aminomethylation reaction with an excess of formaldehyde and primary amines . Further treatment of 6-amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile and its oxygen analog with excess of formaldehyde leads to the formation of 3,10-dimethyl-1,8-dithioxo-5,6,12,13-tetrahydro-1H,8H-dipyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-DHP derivatives are influenced by their structural and functional modifications .Mechanism of Action
The mechanism of action of 1,4-DHP is diverse, with therapeutic applications ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Future Directions
The future directions for “6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” and its derivatives could involve further exploration of their pharmaceutical applications . Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin and further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
properties
IUPAC Name |
6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-6(7(11)12)4(10)2-5(8)9-3/h2H,1H3,(H,11,12)(H3,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZJLUOZYNUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(N1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523045 | |
Record name | 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
CAS RN |
88518-49-4 | |
Record name | 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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